molecular formula C15H22O2 B156050 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS No. 1620-98-0

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No.: B156050
CAS No.: 1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C15H22O2. It is a derivative of benzaldehyde, characterized by the presence of two tert-butyl groups and a hydroxyl group on the benzene ring. This compound is known for its stability and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be used as a starting material to synthesize various compounds. For instance, it can be used to synthesize biodegradable polyazomethine hydrogels by reacting with melamine via an oxidative polymerization reaction . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known to be involved in the synthesis of various compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the hydroxyl group directs the formylation to the para position relative to itself .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxybenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-formylphenol
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
  • 2,6-Di-tert-butyl-1,4-benzoquinone

Uniqueness

3,5-Di-tert-butyl-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl groups and a hydroxyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRDZLFLOODMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057658
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-98-0
Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 1620-98-0
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-di-tert-butyl-4-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZALDEHYDE
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Record name 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A 500 ml reaction flask fitted with a mechanical stirrer, heating mantle, thermometer and water-cooled condenser was charged with 166 ml of glacial acetic acid and 34 ml of water. To the stirred solution were added 61.7 g (0.8 mole) of ammonium acetate, 12 g of paraformaldehyde (0.4 mole equivalent of formaldehyde) and 20.6 g (0.1 mole) of 2,6-ditert.butylphenol. The mixture was refluxed (111°-12°) for 6 hours. After cooling to ambient temperature, the mixture was poured on a vacuum filter and the cake was washed with water. After drying, there was obtained 13.6 g (58%) of impure 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 174°-80°. Following recrystallization from 2-propanol, the yellow crystalline product melted at 188°-90°.
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500 ml reaction flask fitted with a mechanical stirrer, heating mantle, thermometer and water-cooled condenser was charged with 200 ml of glacial acetic acid, and 61.7 g (0.8 mole) of ammonium acetate. To the stirred mixture there were slowly added 97 g of 37% formalin (1.2 moles of formaldehyde) and 20.6 g (0.1 mole) of 2,6-ditert.-butylphenol. The reaction flask was equipped with a take-off head to remove the methanol which is present in commercially available formalin. The mixture was refluxed (107°-9°) for 6 hours. After cooling to ambient temperature, the mixture was poured on a vacuum filter and the product cake was washed with water. After drying, there was obtained 15.8 g of crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 184°-86° (67.5%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
20.6 g
Type
reactant
Reaction Step Three
Quantity
61.7 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 5 1., four-neck, round-bottom flask equipped with a thermometer, mechanical stirrer, dropping funnel and vent tube were placed 600 gm. of 2.6-di-t-butyl-p-cresol and 3600 ml. of t-butyl alcohol. To this stirred solution at 25°-35° C were added 908 gm. of Br2 over a period of ten hours. The resulting solid was separated by filtration, washed with hexane and dried. The yield was 440 gm. (71%) of aldehyde melting at 187°-189° C.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

20 g (91 mmol) 2,6-di-tert.butyl-4-methylphenol was dissolved in 1 l tert.butanol. 9.2 mL (28.9 g, 180 mmol) bromine was added drop wise at room temperature. The reaction is allowed to continue at room temperature for 16 hours. 3,5-di-tert.butyl-4-hydroxybenzaldehyde crystallized from the medium. 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated by filtration and dried. 7.82 g 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated. The filtrate was concentrated to 150 mL and a second crop crystallized from the medium. 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated by filtration and dried. 4.49 g 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated. The two fractions of 3,5-di-tert.butyl-4-hydroxybenzaldehyde were pooled and 12.31 g (58%) 3,5-di-tert.butyl-4-hydroxybenzaldehyde was isolated (m.p.: 186-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 12-liter reaction flask fitted as previously described was charged with 2280 ml (2477 g) of the initial filtrate from the above described reaction. With stirring, the reaction flask was charged with 106.5 g (0.76 mole) of hexamethylenetetramine. As the amine dissolved, there was a small exothermic response. To this solution was added 179.6 g (0.76 mole) of 3,5-ditert.butyl-4-hydroxybenzyl alcohol. There was no apparent reaction and when external heating had increased the pot temperature to 65°-70° , the slurry formed a clear solution. With controlled heating, reflux (108°) was attained after 1.25 hours with product precipitation and gas evolution recorded beginning at 104°. After two hours at reflux, the reaction mixture was cooled to 25°. The product was separated from the mother liquor and washed as described above. After drying in the vacuum oven, there was obtained 164 g of light yellow crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 191°-93°. The product was submitted for GLC analysis and found to be equivalent to the analytical standard (100%). The yield was 92.1%.
Quantity
106.5 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
179.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
initial filtrate
Quantity
2280 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 2
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
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3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3,5-Di-tert-butyl-4-hydroxybenzaldehyde

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